molecular formula C12H8O4 B126342 2,6-Naphthalenedicarboxylic acid CAS No. 1141-38-4

2,6-Naphthalenedicarboxylic acid

Cat. No.: B126342
CAS No.: 1141-38-4
M. Wt: 216.19 g/mol
InChI Key: RXOHFPCZGPKIRD-UHFFFAOYSA-N
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Description

These compounds contain a naphthalene moiety with a ring carbon that bears a carboxylic acid group . This compound is a solid and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is primarily used as a monomer in the production of high-performance polyesters . It is also used in the synthesis of some metal-organic frameworks .

Mode of Action

The compound interacts with its targets through a process known as polymerization . This process involves the reaction of monomers (in this case, 2,6-NDA) to form a polymer chain. The polymerization of 2,6-NDA results in the formation of poly-2,6-naphthalenes .

Biochemical Pathways

The key biochemical pathway involved in the action of 2,6-NDA is the polymerization process. This process is catalyzed by metals and results in the formation of high-performance polyesters . The polymerization of 2,6-NDA is a complex process that involves several steps, including the initial formal dehydrogenation of self-assembled diacids, followed by decarboxylation to give polymeric bisnaphthyl-Cu species at elevated temperature .

Pharmacokinetics

The solubility and stability of 2,6-nda in various solvents and conditions are crucial for its industrial applications .

Result of Action

The primary result of the action of 2,6-NDA is the formation of high-performance polyesters and metal-organic frameworks . These materials have potential applications in various fields such as adsorption, separation, and magnetism .

Action Environment

The action of 2,6-NDA is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the efficiency of the polymerization process . Additionally, the presence of catalysts and the composition of the solvent can also impact the reaction kinetics .

Chemical Reactions Analysis

2,6-Dicarboxynaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for oxidative carbonylation and other oxidizing agents for catalytic oxidation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of naphthalene with modified functional groups.

Comparison with Similar Compounds

2,6-Dicarboxynaphthalene is unique among naphthalenecarboxylic acids due to its specific structure and functional groups. Similar compounds include other naphthalenedicarboxylic acids, such as 1,4-dicarboxynaphthalene and 2,3-dicarboxynaphthalene . These compounds share similar chemical properties but differ in the position of the carboxylic acid groups on the naphthalene ring, which can influence their reactivity and applications.

Properties

IUPAC Name

naphthalene-2,6-dicarboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOHFPCZGPKIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029211
Record name 2,6-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Other Solid
Record name 2,6-Naphthalenedicarboxylic acid
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CAS No.

1141-38-4
Record name 2,6-Naphthalenedicarboxylic acid
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Record name 2,6-dicarboxynaphthalene
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Record name Naphthalene-2,6-dicarboxylic acid
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Record name 2,6-NAPTHALENEDICARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

The hydrolysis of dimethyl-2,6-naphthalenedicarboxylate was conducted in the batch-mode in a 2 liter, stirred, titanium-lined reactor. The reaction time, temperature, pressure and analysis of the resulting 2,6-naphthalenedicarboxylic acid are provided in Table 5.
Quantity
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Synthesis routes and methods II

Procedure details

Dimethyl-2,6-naphthalenedicarboxylate was hydrolyzed at elevated temperatures and elevated pressures in the batch-mode in a stirred, 300 ml Hastelloy C autoclave reactor. 37.5 Grams of dimethyl-2,6-naphthalenedicarboxylate were charged to the reactor. No catalyst was used. The 2,6-NDA product was separated from the mother liquor by filtration at room temperature followed by washing with about 150 grams of water. The reaction time, temperature, pressure and analysis of the resulting 2,6-naphthalenedicarboxylic acid are provided in Table 2. During each of the runs reported in Table 2, approximately one-half of the solvent was unintentionally lost. This loss of solvent likely caused the removal of methanol from the reaction mixture thereby shifting the equilibrium towards 2,6-naphthalenedicarboxylic acid. Runs 1, 2 and 3 reported in Table 2 were run consecutively in the same autoclave reactor.
Quantity
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0 (± 1) mol
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300 mL
Type
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Synthesis routes and methods III

Procedure details

The first oxidation described in Example 1 was repeated using a starting mixture of 50 g of 2-acetyl-6-methylnaphthalene, 300 g of acetic acid, 100 g of water and 7.5 g of manganese(II) acetate. 39.2 g of oxidation product was isolated from the reaction mixture by filtration. 20 g of this product was then oxidized in the second oxidation step described in Example 1, in a solution of 2 g of cobalt(II) acetate and 0.5 g of sodium bromide in 500 g of acetic acid, at 180° C. and a gas escape rate of 2 liters per minute. 18.7 g of 2,6-naphthalene dicarboxylic acid was then obtained from the reaction mixture, in a purity of 97.7%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
cobalt(II) acetate
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

72.9 g of ethylene glycol, 192.2 g of THEIC, 83.3 g of dimethyl terephthalate, 104.4 g of dimethyl 2,6-naphthalenedicarboxylate, 220.1 g of trimellitic anhydride, 112.0 g of 4,4'-diaminodiphenylmethane and 0.7 g of tetra-n-butyl titanate are heated at 200° C. to prepare a polyesterimide resin. 96.8 g of distillate are obtained. At 200° C., the batch is diluted with 808.5 g of cresol. The cooled cresolic solution is diluted with 288.5 g of solvent naphtha and catalysed with 11.4 g of cresyl titanate.
Name
Quantity
192.2 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
104.4 g
Type
reactant
Reaction Step One
[Compound]
Name
trimellitic anhydride
Quantity
220.1 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-n-butyl titanate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
72.9 g
Type
solvent
Reaction Step One
[Compound]
Name
cresyl titanate
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
808.5 g
Type
solvent
Reaction Step Three
[Compound]
Name
solvent
Quantity
288.5 g
Type
solvent
Reaction Step Four
[Compound]
Name
naphtha
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing 2,6-NDCA?

A1: Several methods exist for 2,6-NDCA synthesis, including:

  • Oxidation of Alkylnaphthalenes: This method, often employing 2,6-dimethylnaphthalene or 2,6-diisopropylnaphthalene, involves liquid-phase oxidation using air or molecular oxygen in the presence of catalysts like Co/Mn/Br systems. [, , , , , ]
  • Henkel Carboxyl Transfer: This method utilizes isomerization and disproportionation reactions to convert other naphthalenecarboxylic acid isomers to 2,6-NDCA. [, , ]
  • Oxidation of 2-Methyl-6-acetylnaphthalene: This route involves the oxidation of 2-methyl-6-acetylnaphthalene, offering a potential alternative synthesis pathway. []

Q2: What are the challenges associated with 2,6-NDCA production?

A2: Despite its importance, 2,6-NDCA production faces challenges such as:

  • Purification: Crude 2,6-NDCA contains impurities that necessitate rigorous purification steps to meet quality standards for polymerization. []
  • Cost-Effectiveness: Developing cost-effective synthesis routes is crucial for the wider adoption of 2,6-NDCA-based polymers. [, ]

Q3: Are there any continuous processes for 2,6-NDCA production?

A: Yes, continuous processes have been developed based on the air oxidation of 2,6-diisopropylnaphthalene, offering advantages in terms of efficiency and scalability. []

Q4: What is the molecular formula and weight of 2,6-NDCA?

A4: 2,6-NDCA has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.

Q5: What spectroscopic techniques are used to characterize 2,6-NDCA?

A: Researchers employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction to characterize 2,6-NDCA and its derivatives. [, , , ]

Q6: What are the key properties of 2,6-NDCA that make it valuable?

A: 2,6-NDCA is valued for its highly symmetric structure and its ability to form high-performance polymers, such as polyethylene 2,6-naphthalate (PEN). [, ]

Q7: What are the applications of 2,6-NDCA-based polymers?

A7: PEN exhibits exceptional mechanical and chemical properties, thermal stability, and barrier properties, making it suitable for various applications, including:

  • Films and Packaging: PEN films offer excellent barrier properties against gases, moisture, and UV light, finding use in food packaging and other protective films. [, , , ]
  • Fibers: PEN fibers exhibit high strength, modulus, and heat resistance, making them suitable for industrial textiles and high-performance applications. [, , , ]
  • Engineering Plastics: PEN's outstanding properties make it a viable alternative to polyethylene terephthalate (PET) in engineering applications requiring enhanced performance. [, , ]

Q8: Can 2,6-NDCA or its derivatives act as catalysts?

A: While 2,6-NDCA itself is not typically used as a catalyst, some studies explore the use of Metal-Organic Frameworks (MOFs) incorporating 2,6-NDCA as heterogeneous catalysts for organic reactions. For example, a Mg(II)-based MOF synthesized using 2,6-NDCA demonstrated catalytic activity in the production of 4H-pyrans. []

Q9: Have computational methods been used to study 2,6-NDCA?

A: Yes, computational studies have been employed to investigate the structure, properties, and reactivity of 2,6-NDCA. For example, Hirshfeld surface analysis and density functional theory (DFT) calculations have provided insights into intermolecular interactions and electronic properties. []

Q10: What are the environmental concerns related to 2,6-NDCA?

A10: As with many chemicals, the production and disposal of 2,6-NDCA and its derivatives raise environmental concerns. Research focuses on mitigating these impacts through strategies such as:

  • Developing sustainable synthesis routes: Exploring greener alternatives for 2,6-NDCA production, such as using renewable resources or reducing hazardous waste. []
  • Recycling and waste management: Developing efficient methods for recycling and managing waste generated during the production and disposal of 2,6-NDCA-based materials. []

Q11: Are there any biodegradable alternatives to 2,6-NDCA-based polymers?

A: Research into biodegradable polymers is ongoing. While 2,6-NDCA-based polymers themselves are not readily biodegradable, researchers are exploring the incorporation of biodegradable segments or additives to improve their end-of-life management. []

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